molecular formula C7H5ClN2O4 B1590177 1-Chloro-2-methyl-3,5-dinitrobenzene CAS No. 96-90-2

1-Chloro-2-methyl-3,5-dinitrobenzene

Cat. No. B1590177
CAS RN: 96-90-2
M. Wt: 216.58 g/mol
InChI Key: UECPDWARCDGMQV-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-3,5-dinitrobenzene (CMDNB) is an aromatic chemical compound that is commonly used as an intermediate in organic synthesis. It is also used in the manufacture of pharmaceuticals, fragrances, dyes and other products. CMDNB is a colorless, crystalline solid with a molecular weight of 207.55 g/mol and a melting point of 122-123°C. It is soluble in water, alcohols, and most organic solvents.

Scientific Research Applications

Synthesis of Organic Compounds

1-Chloro-2-methyl-3,5-dinitrobenzene: is utilized in the synthesis of various organic compounds. Its reactivity due to the nitro groups makes it a valuable intermediate in creating more complex molecules. For instance, it can undergo further nitration or reduction reactions to yield a range of derivatives that are useful in pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection and determination of pyridine compounds. Its specific reactivity with pyridines allows for the qualitative or quantitative analysis of these compounds in mixtures .

Biochemical Research

This compound has been used in biochemical research to evaluate the depletion of intracellular erythrocyte glutathione (GSH). This application is crucial for understanding oxidative stress and its impact on red blood cells .

Enzyme Inhibition Studies

1-Chloro-2-methyl-3,5-dinitrobenzene: acts as an irreversible inhibitor of human thioredoxin reductase. This application is significant in studying the enzyme’s role and potential therapeutic targets for diseases where thioredoxin reductase is implicated .

Material Sciences

In material sciences, derivatives of this compound can be used in the synthesis of dyes and pigments. The nitro groups can be transformed into various functional groups that impart color properties to the molecules, making them suitable for use in dyes .

Chemical Education

This compound is also used in chemical education to demonstrate various chemical reactions and transformations. It provides a practical example of electrophilic aromatic substitution reactions and the principles of organic synthesis.

properties

IUPAC Name

1-chloro-2-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECPDWARCDGMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541004
Record name 1-Chloro-2-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-methyl-3,5-dinitrobenzene

CAS RN

96-90-2
Record name 1-Chloro-2-methyl-3,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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